Dihydrotamoxifen - 109640-20-2

Dihydrotamoxifen

Catalog Number: EVT-1168341
CAS Number: 109640-20-2
Molecular Formula: C26H31NO
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydrotamoxifen is synthesized from tamoxifen, which is derived from triphenylethylene. This compound belongs to the class of non-steroidal antiestrogens and exhibits both estrogenic and antiestrogenic activities depending on the target tissue. Its chemical structure allows it to interact with estrogen receptors, influencing gene expression and cellular proliferation.

Synthesis Analysis

The synthesis of dihydrotamoxifen typically involves the reduction of tamoxifen using various reducing agents. A common method includes:

  1. Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a catalyst (such as palladium or platinum) to reduce the double bond in tamoxifen.
  2. Chemical Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents to convert tamoxifen into dihydrotamoxifen.

Technical Parameters

  • Temperature: The reaction usually occurs at room temperature or slightly elevated temperatures.
  • Solvent: Common solvents include methanol or ethanol, which facilitate the reaction.
  • Yield: The yield can vary based on the method used, with typical yields ranging from 60% to 90%.
Molecular Structure Analysis

Dihydrotamoxifen possesses a molecular formula of C26H29ClN2C_{26}H_{29}ClN_2 and a molecular weight of approximately 436.98 g/mol. The structure features a biphenyl system with an ethylene bridge that has been saturated during synthesis.

Structural Characteristics

  • Functional Groups: The compound contains a chlorophenyl group and an amine group, contributing to its biological activity.
  • 3D Configuration: The stereochemistry around the ethylene bridge is crucial for its interaction with estrogen receptors, influencing its efficacy as an antiestrogen.
Chemical Reactions Analysis

Dihydrotamoxifen can participate in various chemical reactions, including:

  1. Oxidation Reactions: It can be oxidized back to tamoxifen or converted into other metabolites such as 4-hydroxytamoxifen.
  2. Conjugation Reactions: Dihydrotamoxifen may undergo conjugation with glucuronic acid or sulfate, affecting its pharmacokinetics and bioavailability.

Technical Details

  • Reagents: Common reagents for oxidation include potassium permanganate or chromium trioxide.
  • Conditions: Reactions are typically performed under controlled temperatures to prevent degradation.
Mechanism of Action

Dihydrotamoxifen acts primarily by binding to estrogen receptors in target tissues, particularly in breast tissue.

Mechanistic Insights

  • Estrogen Receptor Modulation: It competes with endogenous estrogens for binding sites on estrogen receptors, leading to altered gene expression that inhibits cell proliferation.
  • Signal Transduction Pathways: The compound may also influence various signaling pathways associated with cell growth and apoptosis.
Physical and Chemical Properties Analysis

Dihydrotamoxifen exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges between 150°C to 155°C.

Relevant Data

  • pKa Value: The pKa value indicates its ionization state under physiological conditions, which affects its interaction with biological targets.
  • Stability: Dihydrotamoxifen is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Applications

Dihydrotamoxifen has several scientific applications, particularly in cancer research:

  1. Cancer Treatment: It is studied for its potential use in treating hormone-responsive cancers, particularly breast cancer.
  2. Research Tool: Used in laboratory settings to study estrogen receptor signaling pathways and mechanisms of resistance to antiestrogen therapies.
  3. Pharmacological Studies: Investigated for its effects on cell proliferation and apoptosis in various cancer cell lines.
Introduction to Dihydrotamoxifen in Tamoxifen Metabolism

Biosynthesis and Metabolic Pathways of Tamoxifen Derivatives

The biotransformation of tamoxifen involves multiple parallel and sequential metabolic pathways primarily mediated by cytochrome P450 (CYP) enzymes and carbonyl reductases. Dihydrotamoxifen is synthesized through the reduction of the carbon-carbon double bond in tamoxifen's triphenylethylene core structure, a reaction catalyzed primarily by carbonyl reductase 1 (CBR1) and, to a lesser extent, by 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1). This reductive metabolism generates a saturated ethyl bridge between the two phenyl rings, creating a structurally distinct metabolite with altered steric properties compared to the parent compound [5] [6].

The metabolic pathway to dihydrotamoxifen operates competitively with oxidative routes catalyzed by CYP isoforms. While CYP2D6, CYP3A4, CYP2C9, and CYP2C19 predominantly mediate N-demethylation and hydroxylation reactions yielding N-desmethyltamoxifen, 4-hydroxytamoxifen, and ultimately endoxifen, the reductive pathway represents a quantitatively minor but pharmacologically relevant alternative route. The position of dihydrotamoxifen within the broader metabolic network is illustrated below:

Table 1: Major Metabolic Pathways of Tamoxifen and Key Enzymes

MetaboliteBiosynthetic PathwayPrimary Enzymes InvolvedStructural Relationship to Tamoxifen
DihydrotamoxifenReduction of C=C bondCarbonyl reductase 1 (CBR1), 11β-HSD1Saturated ethyl bridge
N-DesmethyltamoxifenN-demethylationCYP3A4/5, CYP2D6, CYP1A1/2Demethylated tertiary amine
4-HydroxytamoxifenAromatic hydroxylationCYP2D6, CYP2B6, CYP3A4, CYP2C19Para-hydroxylated phenyl ring
EndoxifenN-demethylation + hydroxylationCYP2D6 (from N-desmethyltamoxifen)Demethylated and hydroxylated
Tamoxifen N-oxideN-oxidationFlavin monooxygenases 1 and 3N-oxide formation

Approximately 5-15% of administered tamoxifen undergoes conversion to dihydrotamoxifen, with substantial interindividual variation attributed to genetic polymorphisms in CBR1 and competing CYP-mediated pathways. The metabolite undergoes further Phase II conjugation via UDP-glucuronosyltransferases (UGT1A8, UGT1A10, UGT2B7) and sulfotransferases (SULT1A1, SULT1E1), facilitating biliary excretion and enterohepatic recirculation. Unlike endoxifen, whose formation is critically dependent on CYP2D6 activity, dihydrotamoxifen production remains relatively unaffected by CYP2D6 polymorphisms, representing a distinct metabolic route that may gain significance in patients with impaired CYP2D6 function [5] [6] [8].

Role of Dihydrotamoxifen in Tamoxifen Pharmacokinetics

Dihydrotamoxifen exhibits distinct pharmacokinetic properties that influence its pharmacological contribution to tamoxifen therapy. Following formation, dihydrotamoxifen achieves steady-state plasma concentrations ranging from 15-30% of parent tamoxifen levels during chronic dosing. The metabolite demonstrates a volume of distribution of 50-60 L/kg, comparable to tamoxifen, indicating extensive tissue distribution. Protein binding exceeds 98%, primarily to serum albumin, which limits its immediate biological availability but creates a significant reservoir for sustained release [5] [6].

The elimination half-life of dihydrotamoxifen ranges from 7-14 days, notably longer than tamoxifen's 5-7 day half-life and substantially longer than endoxifen's 24-hour half-life. This prolonged elimination contributes to the extended pharmacological activity observed after tamoxifen discontinuation. The extended half-life is attributed to its resistance to further CYP-mediated demethylation and its significant enterohepatic recirculation. Unlike tamoxifen and N-desmethyltamoxifen, which undergo extensive CYP-mediated transformations, dihydrotamoxifen primarily undergoes direct Phase II conjugation, bypassing rate-limiting oxidative steps [5] [6].

Table 2: Pharmacokinetic Parameters of Tamoxifen and Key Metabolites

ParameterTamoxifenDihydrotamoxifenN-DesmethyltamoxifenEndoxifen
Steady-state concentration (ng/mL)120-18018-54300-4008-15
Time to peak concentration (hours)4-78-128-244-8
Elimination half-life (days)5-77-1410-16~1
Primary elimination routeCYP oxidation → conjugationDirect conjugationCYP oxidation → conjugationDirect conjugation
Protein binding (%)>98>98>98>98
Impact of CYP2D6 statusMinimalMinimalModerateSubstantial

Dihydrotamoxifen contributes to interpatient variability in tamoxifen response independent of CYP2D6 polymorphisms. Unlike endoxifen, whose plasma concentrations exhibit 5-10 fold differences between CYP2D6 extensive and poor metabolizers, dihydrotamoxifen levels remain relatively consistent across metabolic phenotypes. This metabolic stability may provide compensatory antiestrogenic activity in patients with impaired CYP2D6 function who produce subtherapeutic endoxifen concentrations. Population pharmacokinetic modeling indicates that dihydrotamoxifen accounts for approximately 8-12% of the total antiestrogenic activity in poor metabolizers, compared to 3-5% in extensive metabolizers, highlighting its potential therapeutic significance in specific pharmacogenetic contexts [2] [6] [8].

Comparative Analysis with Other Active Metabolites (e.g., Endoxifen, 4-Hydroxytamoxifen)

Dihydrotamoxifen exhibits distinct molecular and pharmacological properties when compared to the more extensively studied tamoxifen metabolites endoxifen and 4-hydroxytamoxifen. Structurally, dihydrotamoxifen lacks the para-hydroxyl group present in both endoxifen and 4-hydroxytamoxifen, which is known to enhance estrogen receptor binding affinity. Instead, it possesses a fully saturated ethyl bridge between the two phenyl rings, creating a more flexible molecular structure with different conformational dynamics in receptor interactions. This structural difference translates to a 10-20 fold lower binding affinity for the estrogen receptor alpha (ERα) compared to endoxifen, as measured by competitive binding assays [5] [6] [9].

Despite its lower receptor affinity, dihydrotamoxifen demonstrates potent antiestrogenic activity in cellular models. In MCF-7 breast cancer cell proliferation assays, dihydrotamoxifen achieves half-maximal inhibitory concentrations (IC50) of 0.8-1.2 μM, compared to 0.02-0.05 μM for endoxifen. This approximately 20-fold difference in potency correlates with the observed differences in receptor binding affinity. However, dihydrotamoxifen exhibits a distinct pattern of co-repressor recruitment compared to other metabolites. While endoxifen efficiently recruits nuclear receptor co-repressor 1 (NCoR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), dihydrotamoxifen preferentially interacts with receptor-interacting protein 140 (RIP140), an alternative co-repressor that modulates distinct transcriptional pathways. This differential cofactor recruitment may result in unique gene expression profiles despite targeting the same receptor [6] [9].

The metabolic hierarchy further differentiates these active metabolites. Endoxifen formation requires sequential CYP-mediated reactions: initial N-demethylation to N-desmethyltamoxifen (primarily by CYP3A4) followed by 4-hydroxylation (predominantly by CYP2D6). In contrast, dihydrotamoxifen forms through a single reductive step independent of CYP2D6 activity. This metabolic independence from CYP2D6 becomes clinically significant in patients carrying loss-of-function CYP2D6 alleles or those taking potent CYP2D6 inhibitors. While such patients typically exhibit 50-80% reductions in endoxifen concentrations, dihydrotamoxifen levels remain stable, potentially providing partial therapeutic compensation. The following comparative analysis highlights key differences:

Table 3: Comparative Analysis of Key Tamoxifen Metabolites

CharacteristicDihydrotamoxifenEndoxifen4-Hydroxytamoxifen
Chemical structureSaturated ethyl bridge, no hydroxylUnsaturated, 4-hydroxy, N-desmethylUnsaturated, 4-hydroxy
Primary formation enzymeCarbonyl reductase 1 (CBR1)CYP2D6CYP2D6
ERα binding affinity (relative to estradiol)0.1%5-10%8-12%
Inhibition of MCF-7 proliferation (IC50)0.8-1.2 μM0.02-0.05 μM0.03-0.07 μM
Impact of CYP2D6 inhibitorsMinimal50-80% reduction60-90% reduction
Half-life (days)7-14~17-10
Contribution to total antiestrogenic activity3-12%50-70%10-15%
Co-repressor recruitment profileRIP140 dominantNCoR1/SMRT dominantNCoR1/SMRT dominant

The extended half-life of dihydrotamoxifen (7-14 days versus approximately 24 hours for endoxifen) contributes to its pharmacological significance despite lower potency. This pharmacokinetic property enables dihydrotamoxifen to accumulate significantly during chronic tamoxifen therapy, maintaining detectable plasma concentrations for several weeks after treatment cessation. While endoxifen remains the primary determinant of tamoxifen efficacy due to its superior potency and higher concentrations, dihydrotamoxifen contributes approximately 3-12% of the total antiestrogenic activity across different metabolic phenotypes. This contribution increases proportionally in CYP2D6 poor metabolizers, where endoxifen production is substantially impaired. The distinct metabolic pathways and pharmacological profiles of these metabolites collectively contribute to the complex clinical efficacy of tamoxifen, with dihydrotamoxifen representing an important compensatory pathway in patients with impaired CYP2D6-mediated metabolism [2] [6] [8].

Properties

CAS Number

109640-20-2

Product Name

Dihydrotamoxifen

IUPAC Name

2-[4-[(1R,2R)-1,2-diphenylbutyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H31NO

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3/t25-,26+/m0/s1

InChI Key

YUFAHBUWIVNVNJ-IZZNHLLZSA-N

SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

Synonyms

1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane
dihydrotamoxifen

Canonical SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.